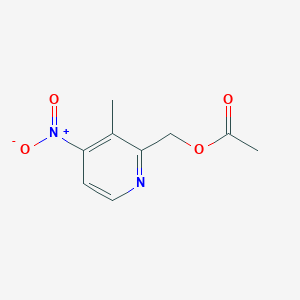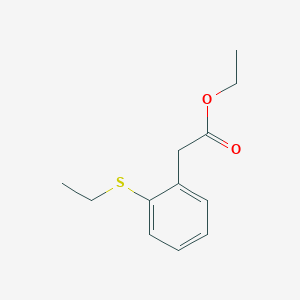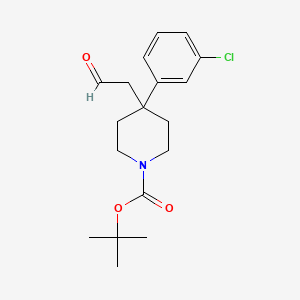
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine is a complex organic compound that features both pyrazole and thiazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. The process often includes the formation of the pyrazole ring followed by the introduction of the thiazole moieties. Common reagents used in these reactions include hydrazine derivatives, α-haloketones, and thioamides. The reaction conditions usually involve refluxing in solvents like ethanol or acetonitrile under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and reduce the risk of side reactions.
化学反应分析
Types of Reactions
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazole rings, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
科学研究应用
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: Known for their anticancer properties.
1-Methyl-1H-imidazol-4-yl)methanol: Used as an intermediate in organic synthesis.
Uniqueness
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine is unique due to its dual heterocyclic structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C9H7N5S2 |
|---|---|
分子量 |
249.3 g/mol |
IUPAC 名称 |
4-(1H-pyrazol-4-yl)-N-(1,3-thiazol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H7N5S2/c1-2-15-8(10-1)14-9-13-7(5-16-9)6-3-11-12-4-6/h1-5H,(H,11,12)(H,10,13,14) |
InChI 键 |
HLACVIVJGOFWKJ-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=N1)NC2=NC(=CS2)C3=CNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3-(Pyridin-3-yloxy)phenyl]methanol](/img/structure/B13874364.png)



![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]cyclopropanesulfonamide](/img/structure/B13874401.png)

